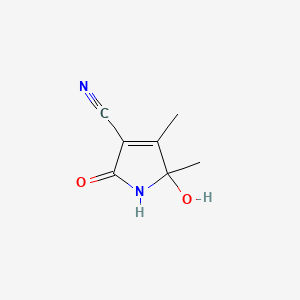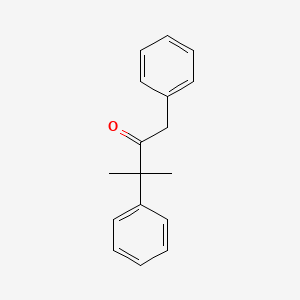
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is a chemical compound with the molecular formula C9H6Cl2N2O7. It is known for its unique structure, which includes both chloro and nitro functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate typically involves the reaction of 2-chloro-4,6-dinitrophenol with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4,6-dinitrophenol and chloroethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 2-Chloro-4,6-diaminophenyl-2-chloroethyl carbonate.
Hydrolysis: 2-Chloro-4,6-dinitrophenol and chloroethanol.
Applications De Recherche Scientifique
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is used in various scientific research fields, including:
Chemistry: As a reagent for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate involves its reactivity towards nucleophiles. The chloroethyl carbonate group can be attacked by nucleophiles, leading to the formation of substituted products. The nitro groups can undergo reduction, affecting the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dinitrophenol: Similar structure but lacks the chloroethyl carbonate group.
2-Chloro-4,6-dinitroaniline: Contains an amino group instead of the chloroethyl carbonate group.
2-Chloro-4-nitrophenol: Contains only one nitro group and lacks the chloroethyl carbonate group.
Uniqueness
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is unique due to the presence of both chloro and nitro groups, as well as the chloroethyl carbonate moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
73758-37-9 |
|---|---|
Formule moléculaire |
C9H6Cl2N2O7 |
Poids moléculaire |
325.06 g/mol |
Nom IUPAC |
(2-chloro-4,6-dinitrophenyl) 2-chloroethyl carbonate |
InChI |
InChI=1S/C9H6Cl2N2O7/c10-1-2-19-9(14)20-8-6(11)3-5(12(15)16)4-7(8)13(17)18/h3-4H,1-2H2 |
Clé InChI |
HZDYUFBJVYRBMA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)OCCCl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid](/img/structure/B13994062.png)
![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)



![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)

![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)


![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)



